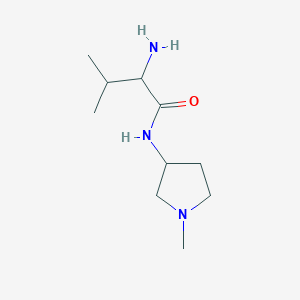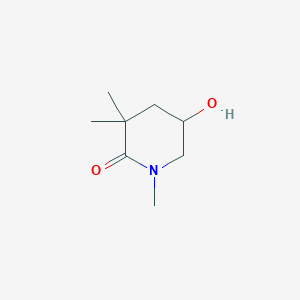
Calcium;5-butylpyridine-2-carboxylate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium fusarate can be synthesized by suspending fumaric acid in water and adding a calcium base. The mixture is heated to 70-90°C and stirred for 2-8 hours. After concentration under reduced pressure, the dried substance is added to ethanol and stirred vigorously. The inner salt of L-carnitine is then added, and the mixture is reacted for 1-6 hours at 60-70°C before cooling for 2-8 hours .
Industrial Production Methods
In industrial settings, calcium fusarate is prepared by mixing fumaric acid with ammonia water to create a mixed solution. This solution is then combined with a calcium chloride solution, stirred, cooled, crystallized, filtered, rinsed, and dried . This method is environmentally friendly as it avoids the use of organic solvents like alcohols and acetic acid .
Análisis De Reacciones Químicas
Types of Reactions
Calcium fusarate undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form calcium oxide (CaO).
Reduction: Can be reduced under specific conditions, although detailed reduction reactions are less common.
Substitution: Reacts with halogens to form calcium halides (e.g., CaCl₂).
Common Reagents and Conditions
Oxidation: Requires oxygen at room temperature.
Substitution: Reacts with halogens like chlorine or fluorine.
Major Products
Oxidation: Produces calcium oxide (CaO).
Substitution: Produces calcium halides such as calcium chloride (CaCl₂).
Aplicaciones Científicas De Investigación
Calcium fusarate is used in various scientific research applications:
Chemistry: Used as a substrate in reaction coupling separation systems to promote the production of L-malate.
Biology: Studied for its role in cellular processes and signal transduction pathways.
Medicine: Investigated for its potential in treating calcium deficiencies and related conditions.
Industry: Used in the production of bio-based polyesters and polyamides.
Mecanismo De Acción
Calcium fusarate exerts its effects by participating in signal transduction pathways and cellular processes. It stimulates G-protein coupled calcium receptors on the surface of cells, reducing calcium flux and increasing calcium deposition in bones . This mechanism is crucial for maintaining bone health and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Calcium fumarate: Similar in structure and used to boost calcium absorption.
Ferrous fumarate: Used to treat iron-deficiency anemia.
Calcium citrate: Commonly used in supplements for better calcium absorption.
Uniqueness
Calcium fusarate is unique due to its specific applications in promoting L-malate production and its role in signal transduction pathways . Unlike other calcium salts, it has distinct industrial and medical applications .
Propiedades
Fórmula molecular |
C20H26CaN2O5 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
calcium;5-butylpyridine-2-carboxylate;hydrate |
InChI |
InChI=1S/2C10H13NO2.Ca.H2O/c2*1-2-3-4-8-5-6-9(10(12)13)11-7-8;;/h2*5-7H,2-4H2,1H3,(H,12,13);;1H2/q;;+2;/p-2 |
Clave InChI |
QWRCYVQAUYQMSB-UHFFFAOYSA-L |
SMILES canónico |
CCCCC1=CN=C(C=C1)C(=O)[O-].CCCCC1=CN=C(C=C1)C(=O)[O-].O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[Methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid](/img/structure/B14787925.png)

![Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B14787932.png)






![5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride](/img/structure/B14787992.png)

